5-Chloro-1-methyl-1H-benzimidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives often involves multi-step processes. For example, Pan Fu-you (2009) described a four-step reaction starting from diethyl ethaneioate to synthesize 5-Chloro-1-methyl-4-nitroimidazole, a closely related compound, with an overall yield of 61.3% (Pan Fu-you, 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methyl-1H-benzimidazol-2-amine and its derivatives has been a subject of various studies. Yan-An Li et al. (2012) analyzed the structure of a similar compound, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, highlighting its antiperiplanar conformation and hydrogen bonding network (Yan-An Li et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives are diverse. S. Ram et al. (1992) synthesized a series of 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating various chemical properties and potential applications (S. Ram et al., 1992).
Physical Properties Analysis
The physical properties of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives can be determined using various spectroscopic and analytical techniques. M. Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and analyzed their physical properties using NMR, IR, and mass spectrometry (M. Noolvi et al., 2014).
Scientific Research Applications
-
Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Methods : These fungicides are applied to crops to prevent fungal diseases . Specific methods of application can vary depending on the specific fungicide and the crop it’s being applied to .
- Results : The use of these fungicides has been shown to effectively control a variety of fungal diseases .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Some benzimidazole derivatives have been found to exhibit potent antimicrobial activity .
- Methods : These compounds are typically tested in vitro against a variety of microorganisms .
- Results : Certain benzimidazole derivatives have been found to exhibit significant antimicrobial activity, with MIC values in the range of 9-19 μg/mL against various microorganisms .
-
Anti-Inflammatory
- Field : Medicinal Chemistry
- Application : Schiff and Mannich bases of 2-substituted benzimidazoles are known to have anti-inflammatory properties .
- Methods : These compounds are typically tested in vitro and in vivo for their anti-inflammatory activity .
- Results : These benzimidazole derivatives have shown significant anti-inflammatory activity in various studies .
-
Anticancer
- Field : Medicinal Chemistry
- Application : Certain benzimidazole derivatives have shown promising anticancer properties .
- Methods : These compounds are typically tested in vitro against a variety of cancer cell lines .
- Results : Some benzimidazole derivatives have shown significant anticancer activity, inhibiting the growth of various cancer cell lines .
-
Inhibitors of Inducible T-cell Kinase (Itk)
- Field : Immunology
- Application : Certain 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides have been found to inhibit inducible T-cell kinase (Itk), which plays a crucial role in T-cell signaling .
- Methods : These compounds are typically tested in vitro for their ability to inhibit Itk .
- Results : Some benzimidazole derivatives have been found to effectively inhibit Itk, potentially impacting T-cell signaling .
- Antiviral
- Field : Medicinal Chemistry
- Application : Certain benzimidazole derivatives have been found to exhibit antiviral properties .
- Methods : These compounds are typically tested in vitro against a variety of viruses .
- Results : Some benzimidazole derivatives have shown significant antiviral activity, inhibiting the replication of various viruses .
Future Directions
While specific future directions for “5-Chloro-1-methyl-1H-benzimidazol-2-amine” were not found, benzimidazole derivatives are a focus of ongoing research due to their significant medicinal and pharmacological properties . They are being explored for their potential as anti-inflammatory agents , and several promising therapeutic candidates are undergoing human trials .
properties
IUPAC Name |
5-chloro-1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDYOBDSZXQLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879360 | |
Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-benzimidazol-2-amine | |
CAS RN |
103748-25-0 | |
Record name | 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103748250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOL-5-AMINE, 2-(4-AMINOPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKW2888RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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